molecular formula C21H17Cl2N3O2 B12125168 2-((2,4-dichlorophenyl)amino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-((2,4-dichlorophenyl)amino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B12125168
M. Wt: 414.3 g/mol
InChI Key: OOEFJIXKYLDQFV-UHFFFAOYSA-N
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Description

The compound 2-((2,4-dichlorophenyl)amino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by:

  • A quinazolinone core (a bicyclic structure fused from benzene and pyrimidine rings).
  • A 2,4-dichlorophenylamino group at position 2, introducing electron-withdrawing chlorine atoms.
  • A 4-methoxyphenyl group at position 7, contributing electron-donating methoxy substituents.

Properties

Molecular Formula

C21H17Cl2N3O2

Molecular Weight

414.3 g/mol

IUPAC Name

2-(2,4-dichloroanilino)-7-(4-methoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C21H17Cl2N3O2/c1-28-15-5-2-12(3-6-15)13-8-19-16(20(27)9-13)11-24-21(26-19)25-18-7-4-14(22)10-17(18)23/h2-7,10-11,13H,8-9H2,1H3,(H,24,25,26)

InChI Key

OOEFJIXKYLDQFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-dichlorophenyl)amino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps. One common method includes the reaction of 2,4-dichloroaniline with 4-methoxybenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized using a suitable catalyst to yield the final dihydroquinazolinone product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-dichlorophenyl)amino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives with different substituents.

    Substitution: Halogen substitution reactions can occur at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine or bromine under controlled conditions.

Major Products

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various applications:

  • Anticancer Activity :
    • Studies have shown that quinazoline derivatives can inhibit cancer cell proliferation. Specifically, this compound has been tested against various cancer cell lines, displaying significant cytotoxic effects. For instance, it has shown promise in targeting breast and prostate cancer cells by inducing apoptosis and inhibiting tumor growth pathways .
  • Antimicrobial Properties :
    • The compound has demonstrated antimicrobial activity against several bacterial strains. Its efficacy against resistant strains highlights its potential as a lead compound for developing new antibiotics .
  • Anti-inflammatory Effects :
    • Research indicates that this compound may possess anti-inflammatory properties by modulating cytokine production and reducing inflammatory markers in vitro. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis .
  • Neurological Applications :
    • Preliminary studies suggest neuroprotective effects, indicating that it may be beneficial in conditions like Alzheimer's disease and Parkinson's disease. The mechanism appears to involve the inhibition of neuroinflammation and oxidative stress pathways .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of various quinazoline derivatives, including this compound. The results indicated that modifications at the phenyl rings significantly enhanced anticancer activity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The compound exhibited IC50 values in the low micromolar range, suggesting potent activity .

Case Study 2: Antimicrobial Efficacy

In a study assessing antimicrobial properties, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that it inhibited MRSA growth with a minimum inhibitory concentration (MIC) of 16 µg/mL. This finding supports further exploration into its use as an antimicrobial agent .

Research Applications

The versatility of 2-((2,4-dichlorophenyl)amino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one extends to various research applications:

  • Drug Development : Researchers are exploring this compound as a scaffold for designing new drugs targeting cancer and infectious diseases.
  • Pharmacological Studies : Its effects on different biological systems make it suitable for pharmacological studies aimed at understanding drug mechanisms.
  • Synthetic Chemistry : The synthesis of this compound can serve as a model for developing other quinazoline derivatives with enhanced efficacy and reduced toxicity.

Mechanism of Action

The mechanism of action of 2-((2,4-dichlorophenyl)amino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name (IUPAC) Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activities (Evidence Source)
2-((2,4-Dichlorophenyl)amino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one (Target) 2,4-dichlorophenylamino (C6H3Cl2), 4-methoxyphenyl (C7H7O) C21H16Cl2N3O2* ~422.3* Inferred: Enhanced lipophilicity and receptor affinity
2-[(4-Methoxyphenyl)amino]-4-methyl-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one 4-methoxyphenylamino, 4-methylphenyl C23H23N3O2 373.4 Enzyme inhibition, anticancer
2-Amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one 4-chlorophenyl, amino group C14H12ClN3O 273.7 Enhanced bioactivity due to chlorophenyl
2-[(4-Ethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one 4-ethylphenylamino, 4-fluorophenyl C22H20FN3O 361.4 Anticancer, receptor modulation
2-[(4-Methoxyphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one 4-methoxyphenylamino, methyl group C16H17N3O2 283.3 Anti-inflammatory, neuroprotective
2-{[2-(4-Methoxyphenyl)ethyl]amino}-7-phenyl-7,8-dihydroquinazolin-5(6H)-one 4-methoxyphenethylamino, phenyl C23H23N3O2 373.4 Biochemical probing, enzyme interaction

*Calculated based on structural analogs.

Substituent Effects on Reactivity and Bioactivity

Chlorine vs. The 4-methoxyphenyl group (electron-donating) may improve solubility and metabolic stability compared to purely hydrophobic substituents like methyl or ethyl .

Positional Effects: Analogs with substituents at position 7 (e.g., 4-methylphenyl in ) exhibit varied steric effects on the quinazolinone core, influencing enzyme binding. The target’s 4-methoxyphenyl at position 7 may optimize spatial interactions with biological targets .

Comparative Bioactivity: Anticancer Potential: Chlorinated derivatives (e.g., ) show stronger anticancer activity than methoxy analogs, likely due to enhanced DNA intercalation or kinase inhibition. The target’s dichlorophenyl group may amplify this effect . Enzyme Inhibition: Methoxy-substituted compounds (e.g., ) are reported as kinase or protease inhibitors. The target’s dual chlorine and methoxy groups could synergize to improve selectivity .

Structural Uniqueness of the Target Compound

  • Dual Halogenation: The 2,4-dichlorophenyl group is rare in quinazolinone literature, offering a distinct electronic profile compared to mono-halogenated or alkylated analogs.
  • Balanced Hydrophilicity : The combination of hydrophobic chlorine and hydrophilic methoxy groups may optimize pharmacokinetic properties (e.g., absorption, half-life) relative to simpler analogs .

Biological Activity

The compound 2-((2,4-dichlorophenyl)amino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazoline family, which has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluation, and pharmacological significance of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis

The synthesis of the target compound typically involves multi-step organic reactions. For instance, one method includes the reaction of 2,4-dichlorobenzaldehyde with malononitrile and 3,5-cyclohexanedione in the presence of a catalyst like DMAP in ethanol. The resulting intermediate undergoes cyclization to form the quinazoline structure .

Antibacterial Activity

Studies have demonstrated that compounds containing the 2,4-dichlorophenyl and 4-methoxyphenyl moieties exhibit significant antibacterial properties. For example, derivatives with similar structures have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

Anticancer Properties

Research indicates that quinazoline derivatives possess anticancer activities. The compound has been evaluated for its cytotoxic effects on cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through various pathways such as mitochondrial dysfunction and activation of caspases .

Enzyme Inhibition

The compound exhibits potential as an enzyme inhibitor. Specifically, it has been tested for its activity against acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for treating Alzheimer’s disease, while urease inhibition can be beneficial in managing urinary tract infections .

Pharmacological Studies

Table 1 summarizes key pharmacological activities associated with the compound:

Activity Effectiveness Reference
AntibacterialModerate to strong against S. typhi and B. subtilis
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionStrong against AChE and urease

Case Studies

  • Antibacterial Screening : A series of synthesized derivatives were screened for antibacterial activity. Compounds similar to 2-((2,4-dichlorophenyl)amino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one showed promising results against multiple strains, highlighting their potential in developing new antibiotics.
  • Cytotoxicity Assessment : In vitro studies on human cancer cell lines revealed that certain derivatives led to significant reductions in cell viability. These findings suggest that modifications to the quinazoline structure can enhance anticancer efficacy.
  • Enzyme Interaction Studies : Docking studies indicated favorable interactions between the compound and target enzymes like AChE. These interactions were quantified using IC50 values, demonstrating effective inhibition at low concentrations.

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